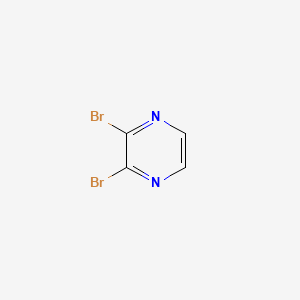

2,3-ジブロモピラジン

説明

2,3-Dibromopyrazine is a chemical compound with the molecular formula C4H2Br2N2 . It has an average mass of 237.880 Da and a monoisotopic mass of 235.858459 Da . It is typically used for research and development purposes .

Molecular Structure Analysis

The molecular structure of 2,3-Dibromopyrazine consists of a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, substituted at the 2 and 3 positions with bromine atoms .Physical And Chemical Properties Analysis

2,3-Dibromopyrazine is a solid at room temperature . It has a molecular weight of 237.88 . The InChI code for 2,3-Dibromopyrazine is 1S/C4H2Br2N2/c5-3-4(6)8-2-1-7-3/h1-2H .科学的研究の応用

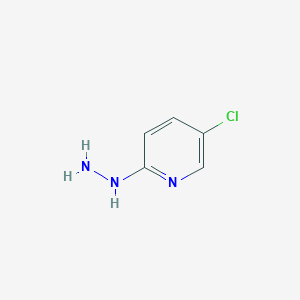

ピリド[2,3-b]ピラジン誘導体の多成分合成

2,3-ジブロモピラジンは、ピリド[2,3-b]ピラジン誘導体の合成に使用されます。 これらの化合物は、重要な電気化学的DNAセンシング能力を持つことが発見されています . つまり、バイオテクノロジーや医学の多くの分野で重要な、DNA検出のための新しい方法の開発に使用できます .

非線形光学特性

2,3-ジブロモピラジンを使用して合成されたピリド[2,3-b]ピラジン誘導体は、顕著な非線形光学(NLO)特性を示すことが発見されています . NLO材料は、光信号処理、光データストレージ、レーザー周波数変換など、さまざまな技術的用途で使用されています .

生物活性

2,3-ジブロモピラジンから合成されたピリド[2,3-b]ピラジン誘導体は、有意な生物活性を示しています . これらは、DNAの電気化学的センシング、インビトロ抗酸化、および抗ウレアーゼ活性で初めて使用されました . これは、新しい薬剤や治療薬の開発における潜在的な用途を示唆しています .

PI3Kアイソザイムの阻害

2,3-ジブロモピラジンから合成できるピリド[2,3-b]ピラジンコアを持つ化合物は、PI3Kアイソザイムを選択的に阻害することが示されています . これは、癌などのさまざまな疾患の治療に潜在的な用途があります .

心筋梗塞の治療

ピリド[2,3-b]ピラジン誘導体は、心筋梗塞の治療にも探索されています . これは、心臓病の新しい治療法の開発につながる可能性があります .

ジペプチジルペプチダーゼIV阻害剤

これらの化合物は、2型糖尿病の治療のためのジペプチジルペプチダーゼIV阻害剤として探索されています . これは、糖尿病の新しい治療法の開発における潜在的な用途を示唆しています .

Safety and Hazards

2,3-Dibromopyrazine is classified as a hazardous substance. It is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

生化学分析

Biochemical Properties

2,3-Dibromopyrazine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The interaction between 2,3-Dibromopyrazine and cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules, potentially leading to modifications in their structure and function .

Cellular Effects

The effects of 2,3-Dibromopyrazine on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). The compound can induce oxidative stress in cells, leading to alterations in gene expression and cellular metabolism. For instance, 2,3-Dibromopyrazine has been found to upregulate the expression of antioxidant enzymes as a cellular response to mitigate oxidative damage . Additionally, it can affect mitochondrial function, leading to changes in ATP production and overall cellular energy metabolism.

Molecular Mechanism

At the molecular level, 2,3-Dibromopyrazine exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific sites on enzymes, leading to either inhibition or activation of their activity. For example, 2,3-Dibromopyrazine can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Additionally, the compound can interact with DNA, leading to changes in gene expression. This interaction may involve the formation of adducts with DNA bases, resulting in mutations or alterations in transcriptional activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3-Dibromopyrazine can vary over time. The compound is relatively stable under standard laboratory conditions, but its stability can be influenced by factors such as temperature and pH. Over extended periods, 2,3-Dibromopyrazine may undergo degradation, leading to the formation of by-products that could have different biochemical properties . Long-term exposure to the compound in in vitro studies has shown that it can lead to sustained oxidative stress and chronic alterations in cellular function.

Dosage Effects in Animal Models

The effects of 2,3-Dibromopyrazine in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without significant adverse effects. At higher doses, 2,3-Dibromopyrazine can induce toxic effects, including liver and kidney damage . These toxic effects are often associated with the compound’s ability to generate reactive intermediates and induce oxidative stress. Threshold effects have been observed, where a certain dosage level leads to a marked increase in toxicity.

Metabolic Pathways

2,3-Dibromopyrazine is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. The compound undergoes biotransformation to form various metabolites, some of which may retain biological activity . These metabolic pathways can influence the overall pharmacokinetics of 2,3-Dibromopyrazine, affecting its distribution, clearance, and potential toxicity. The interaction with cofactors such as NADPH is essential for the enzymatic activity involved in the metabolism of 2,3-Dibromopyrazine.

Transport and Distribution

Within cells and tissues, 2,3-Dibromopyrazine is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its relatively small size and lipophilic nature . Additionally, it may interact with specific transporters or binding proteins that facilitate its movement within the cellular environment. The localization and accumulation of 2,3-Dibromopyrazine can influence its biochemical effects, with higher concentrations potentially leading to more pronounced cellular responses.

Subcellular Localization

The subcellular localization of 2,3-Dibromopyrazine is critical for its activity and function. The compound has been found to localize primarily in the cytoplasm and mitochondria, where it can exert its effects on cellular metabolism and energy production . Targeting signals or post-translational modifications may direct 2,3-Dibromopyrazine to specific compartments within the cell, influencing its interactions with biomolecules and its overall biochemical activity.

特性

IUPAC Name |

2,3-dibromopyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Br2N2/c5-3-4(6)8-2-1-7-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLPBEKHOQWMYTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20551564 | |

| Record name | 2,3-Dibromopyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20551564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95538-03-7 | |

| Record name | 2,3-Dibromopyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20551564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

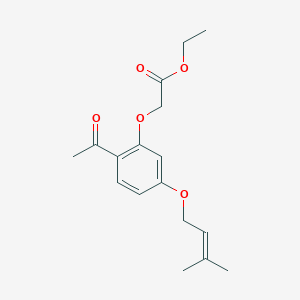

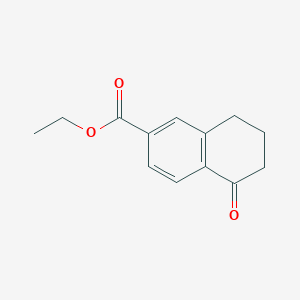

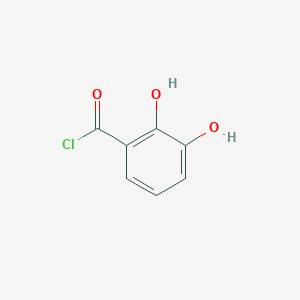

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

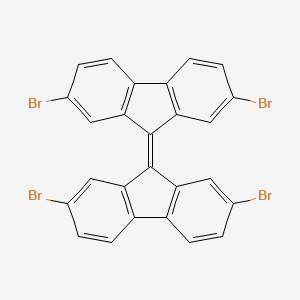

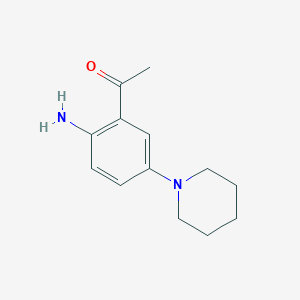

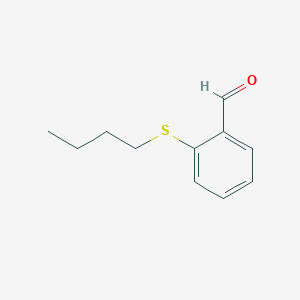

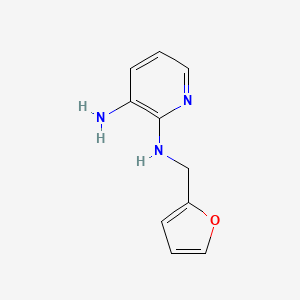

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Furo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B1314605.png)